molecular formula C10H17ClN4O B13249239 5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride

5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride

Cat. No.: B13249239
M. Wt: 244.72 g/mol
InChI Key: JLFUJYCPZZWLQN-UHFFFAOYSA-N
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Description

5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride is a synthetic compound that features a piperidinone core substituted with an amino group, a methyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride typically involves the reaction of piperidinone derivatives with imidazole and methylating agents. The process may include steps such as:

    Formation of the Piperidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the amino and methyl groups can be carried out using reagents like methyl iodide and ammonia or amines.

    Imidazole Ring Formation: The imidazole ring can be introduced through condensation reactions involving glyoxal and ammonia or other nitrogen sources.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

    Substitution: The methyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Imidazoline derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the piperidinone core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-amino-6-methyl-2-benzimidazolone: This compound has a similar structure but features a benzimidazole ring instead of an imidazole ring.

    1-methyl-5-amino-1H-imidazole-4-carboxamide: This compound has an imidazole ring with different substitution patterns.

Uniqueness

5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of both an imidazole ring and a piperidinone core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H17ClN4O

Molecular Weight

244.72 g/mol

IUPAC Name

5-amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride

InChI

InChI=1S/C10H16N4O.ClH/c1-13-6-12-5-8(13)10-7(11)3-4-9(15)14(10)2;/h5-7,10H,3-4,11H2,1-2H3;1H

InChI Key

JLFUJYCPZZWLQN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2C(CCC(=O)N2C)N.Cl

Origin of Product

United States

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